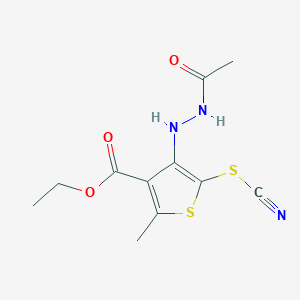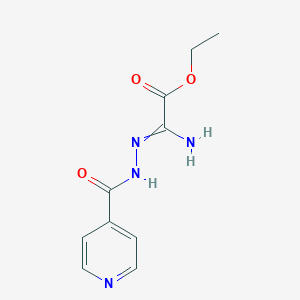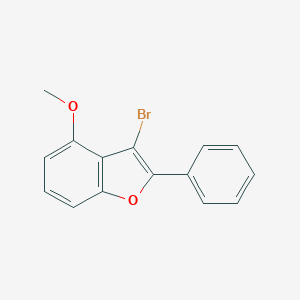
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 was first synthesized in 1996 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in the fields of neuroscience and cancer research.
作用機序
The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that this compound may act as a free radical scavenger, reducing oxidative stress and protecting cells from damage. Another proposed mechanism is that this compound may modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, this compound has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory disorders such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide is that it is relatively easy to synthesize, and can be obtained in high purity. Another advantage is that it has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. However, one limitation is that its efficacy in vivo has not yet been fully established, and further studies are needed to determine its potential as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide. One area of interest is the development of this compound derivatives that may have improved efficacy or selectivity for specific targets. Another area of interest is the investigation of this compound's potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 3,4-methylenedioxyaniline with 2-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with 1H-1,2,3-benzotriazole-1-acetic acid to yield this compound.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, which are implicated in a range of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Another area of research has focused on this compound's potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
特性
分子式 |
C15H12N4O3 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-(benzotriazol-1-yl)acetamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(8-19-12-4-2-1-3-11(12)17-18-19)16-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,20) |
InChIキー |
GKMAVEWJGAVYPE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)


![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)


![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)
